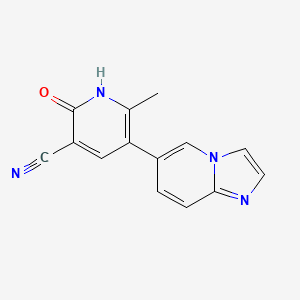
Olprinone
Cat. No. B1662815
Key on ui cas rn:
106730-54-5
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04791203
Procedure details


In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.

Name
sodium methoxide
Quantity
12.2 g
Type
reactant
Reaction Step One

Quantity
23.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[C:4]([C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1)[C:5](=O)[CH3:6].[C:18]([CH2:20][C:21]([NH2:23])=[O:22])#[N:19].C[O-].[Na+]>CN(C)C=O>[CH3:6][C:5]1[NH:23][C:21](=[O:22])[C:20]([C:18]#[N:19])=[CH:3][C:4]=1[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)N
|
|
Name
|
sodium methoxide
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C(C)=O)C=1C=CC=2N(C1)C=CN2)C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation under reduced pressure and 500 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve it
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with 600 ml of chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Next, about 5 ml of acetic acid was added to the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were taken by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
After the crystals were washed with water, acetonitrile
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was treated with activated charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were taken by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
After the crystals were washed with water, acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether, they were recrystallized from 100 ml of N,N-dimethylformamide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C(N1)=O)C#N)C=1C=CC=2N(C1)C=CN2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
